molecular formula C26H36N2O6 B1375669 Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate CAS No. 1250997-96-6

Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate

Cat. No. B1375669
M. Wt: 472.6 g/mol
InChI Key: VAQUSINGXSODNH-UHFFFAOYSA-N
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Description

Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate is a useful research compound. Its molecular formula is C26H36N2O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing entry points to novel compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • It serves as a new scaffold for the preparation of substituted piperidines, showing potential in diverse chemical syntheses (Harmsen et al., 2011).

  • Novel derivatives were synthesized from this compound, highlighting its versatility in creating diverse molecular structures (Xie et al., 2014).

  • Its derivatives were explored for synthesizing glutamic acid analogues, demonstrating its utility in amino acid research (Hart & Rapoport, 1999).

Crystallography and Molecular Structures

  • X-ray diffraction studies of the compound's derivatives provide insights into their molecular and crystal structures, aiding in the understanding of their chemical properties (Manjunath et al., 2011).

Medicinal Chemistry and Drug Discovery

  • The compound has implications in medicinal chemistry, offering lower lipophilicity and potential as a bioisostere for morpholines, piperidines, and piperazines (Degorce et al., 2019).

  • Its use in the regioselective cycloaddition reactions contributes to the synthesis of unique molecular structures, relevant in drug development (Molchanov & Tran, 2013).

Nucleoside Synthesis

  • The compound is instrumental in the synthesis of novel conformationally locked carbocyclic nucleosides, showing its potential in nucleoside research (Hřebabecký et al., 2006).

Synthesis of Aldoses and Derivatives

  • Its derivatives were used in the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and related compounds, highlighting its role in synthesizing complex sugars (Nativi et al., 1989).

Application in Organic Synthesis

  • It served as a precursor in the formal synthesis of perhydrohistrionicotoxin, illustrating its utility in complex organic syntheses (Duhamel et al., 1986).

  • The compound was synthesized as a chiral cyclic amino acid ester, contributing to studies in amino acid and peptide chemistry (Moriguchi et al., 2014).

  • Its synthesis and molecular structure were further explored, providing detailed insights into its chemical characteristics (Moriguchi et al., 2014).

  • The compound's derivatives were used as ligands in enantioselective reactions, demonstrating its role in asymmetric synthesis (Olubanwo et al., 2018).

  • Its synthesis from industrial waste materials highlights its potential in sustainable chemistry (Wilken et al., 1997).

  • The compound was utilized in diversity-oriented synthesis, showcasing its versatility in generating a variety of molecular scaffolds (Wipf et al., 2004).

properties

IUPAC Name

2-O-benzyl 1-O'-tert-butyl 3-O-ethyl spiro[2-azabicyclo[2.2.1]heptane-7,4'-piperidine]-1',2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O6/c1-5-32-22(29)21-19-11-12-20(28(21)24(31)33-17-18-9-7-6-8-10-18)26(19)13-15-27(16-14-26)23(30)34-25(2,3)4/h6-10,19-21H,5,11-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUSINGXSODNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C23CCN(CC3)C(=O)OC(C)(C)C)N1C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate
Reactant of Route 3
Reactant of Route 3
Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate
Reactant of Route 4
Reactant of Route 4
Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate
Reactant of Route 5
Reactant of Route 5
Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate
Reactant of Route 6
Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate

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